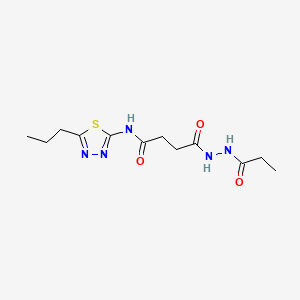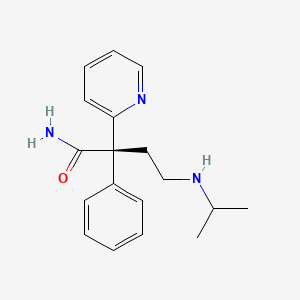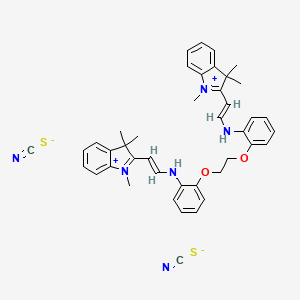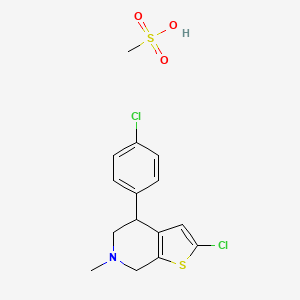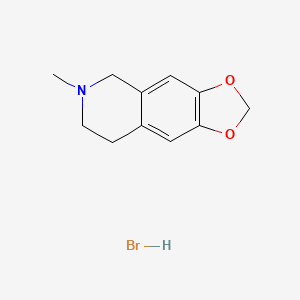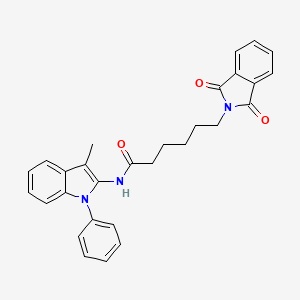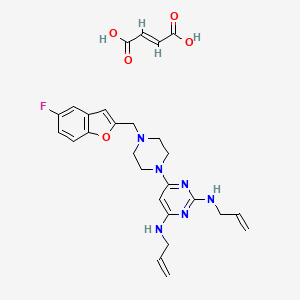
Rivoglitazone metabolite M20
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rivoglitazone metabolite M20 is a derivative of rivoglitazone, a thiazolidinedione compound that acts as a selective agonist for peroxisome proliferator-activated receptor gamma. Rivoglitazone is primarily researched for its potential use in the treatment of type 2 diabetes mellitus. The metabolite M20 is one of the twenty metabolites identified during the metabolic studies of rivoglitazone in various species, including rats and monkeys .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of rivoglitazone metabolite M20 involves the metabolic transformation of rivoglitazone. The primary synthetic route includes the opening of the thiazolidinedione ring, leading to the formation of the methylmercapto amide intermediate, which subsequently transforms into the methylmercapto amide metabolite M20 .
Industrial Production Methods
Industrial production of rivoglitazone and its metabolites, including M20, typically involves large-scale synthesis followed by metabolic studies using liver microsomes and freshly isolated hepatocytes from various species. The process includes the use of cDNA-expressed human cytochrome P450 enzymes and UDP-glucuronosyltransferase enzymes to mimic the metabolic pathways observed in vivo .
Analyse Des Réactions Chimiques
Types of Reactions
Rivoglitazone metabolite M20 undergoes several types of chemical reactions, including:
Oxidation: Involves the transformation of the parent compound through the addition of oxygen atoms.
N-glucuronidation: The addition of glucuronic acid to the nitrogen atom of the compound.
Ring-opening reactions: The thiazolidinedione ring opens to form various intermediates.
Common Reagents and Conditions
Common reagents used in these reactions include:
Cytochrome P450 enzymes: Facilitate oxidation reactions.
UDP-glucuronic acid: Used in N-glucuronidation reactions.
S-adenosyl-L-methionine: Assists in methylation reactions.
Major Products Formed
The major products formed from these reactions include:
- O-demethyl rivoglitazone
- N-demethyl rivoglitazone
- TZD ring-opened mercapto amide
- TZD ring-opened mercapto carboxylic acid
Applications De Recherche Scientifique
Rivoglitazone metabolite M20 has several scientific research applications, including:
- Chemistry : Used to study the metabolic pathways and transformation of thiazolidinedione compounds.
- Biology : Helps in understanding the metabolic processes in various species.
- Medicine : Provides insights into the pharmacokinetics and pharmacodynamics of rivoglitazone, aiding in the development of treatments for type 2 diabetes mellitus.
- Industry : Used in the development and testing of new pharmaceutical compounds .
Mécanisme D'action
Rivoglitazone metabolite M20 exerts its effects through the activation of peroxisome proliferator-activated receptor gamma. This receptor plays a crucial role in the regulation of glucose and lipid metabolism. The activation of this receptor by rivoglitazone and its metabolites leads to improved insulin sensitivity and reduced blood glucose levels .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pioglitazone
- Rosiglitazone
- Troglitazone
Uniqueness
Rivoglitazone metabolite M20 is unique due to its specific metabolic pathway involving the opening of the thiazolidinedione ring and subsequent transformations. This distinct pathway results in unique metabolites that provide valuable insights into the pharmacokinetics and pharmacodynamics of rivoglitazone .
Propriétés
Numéro CAS |
299175-75-0 |
|---|---|
Formule moléculaire |
C20H23N3O3S |
Poids moléculaire |
385.5 g/mol |
Nom IUPAC |
3-[4-[(6-methoxy-1-methylbenzimidazol-2-yl)methoxy]phenyl]-2-methylsulfanylpropanamide |
InChI |
InChI=1S/C20H23N3O3S/c1-23-17-11-15(25-2)8-9-16(17)22-19(23)12-26-14-6-4-13(5-7-14)10-18(27-3)20(21)24/h4-9,11,18H,10,12H2,1-3H3,(H2,21,24) |
Clé InChI |
YRWDVEHLYSHYAE-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=CC(=C2)OC)N=C1COC3=CC=C(C=C3)CC(C(=O)N)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


